![molecular formula C8H8Cl2O2 B1195802 (3,5-Dichloro-4-methoxyphenyl)methanol CAS No. 4892-23-3](/img/structure/B1195802.png)
(3,5-Dichloro-4-methoxyphenyl)methanol
Overview
Description
“(3,5-Dichloro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8Cl2O2 . It has an average mass of 207.054 Da and a monoisotopic mass of 205.990128 Da . This compound is also known by other names such as 3,5-dichloro-4-methoxybenzyl alcohol and 3,5-Dichloro-anisyl alcohol .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichloro-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound is “InChI=1S/C8H8Cl2O2/c1-12-8-6 (9)2-5 (4-11)3-7 (8)10/h2-3,11H,4H2,1H3” and the canonical SMILES representation is "COC1=C (C=C (C=C1Cl)CO)Cl" .
Physical And Chemical Properties Analysis
“(3,5-Dichloro-4-methoxyphenyl)methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 308.5±37.0 °C at 760 mmHg, and a flash point of 140.4±26.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has an ACD/LogP of 2.05 and a polar surface area of 29 Å2 .
Scientific Research Applications
Pharmacology
(3,5-Dichloro-4-methoxyphenyl)methanol: is a phenol derivative that has potential applications in pharmacology due to its structural properties. Phenol derivatives are known for their biological activities, which include anti-tumor and anti-inflammatory effects . This compound could be used as a precursor in the synthesis of pharmaceuticals that target these biological pathways.
Organic Synthesis
In organic synthesis, (3,5-Dichloro-4-methoxyphenyl)methanol can be utilized as a building block for more complex molecules. Its halogenated and methoxy groups make it a versatile intermediate for nucleophilic aromatic substitutions and electrophilic aromatic substitutions, which are key reactions in synthesizing bioactive compounds .
Material Science
This compound’s derivatives have applications in material science, particularly in the production of plastics, adhesives, and coatings. They improve the thermal stability and flame resistance of materials, making them valuable in industries that require high-performance materials with these properties .
Biochemistry
In biochemistry, (3,5-Dichloro-4-methoxyphenyl)methanol could be involved in the synthesis of bioactive natural products. Its phenolic structure is significant in the development of conducting polymers and other bioactive compounds, which have a wide range of potential applications, including in medical devices .
Agriculture
While specific applications in agriculture for this compound are not directly cited, phenol derivatives are often key in developing agrochemicals. They could be used to synthesize pesticides or herbicides, or as growth regulators due to their potential biological activities .
Environmental Science
Environmental science could benefit from the use of (3,5-Dichloro-4-methoxyphenyl)methanol in the development of environmentally friendly flame retardants and coatings. Its derivatives could also be used in environmental remediation processes to remove pollutants or in the synthesis of materials that reduce environmental impact .
Analytical Chemistry
In analytical chemistry, compounds like (3,5-Dichloro-4-methoxyphenyl)methanol can be used as standards or reagents in chemical assays. Their well-defined structures and properties make them suitable for use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .
Chemical Engineering
Chemical engineering can utilize (3,5-Dichloro-4-methoxyphenyl)methanol in process development for the synthesis of various chemicals. Its role as an intermediate can be pivotal in designing efficient and scalable chemical processes for industrial production .
properties
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXJHWOAICEPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-methoxyphenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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